molecular formula C15H17NOS B2663735 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one CAS No. 895796-69-7

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one

Cat. No.: B2663735
CAS No.: 895796-69-7
M. Wt: 259.37
InChI Key: UQIYLRHIZIGSTO-UHFFFAOYSA-N
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Description

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one is a heterocyclic compound that features a thiochromenone core with a piperidine substituent

Scientific Research Applications

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one typically involves the following steps:

    Formation of the Thiochromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Substituent: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiochromenone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiochromenone core can be reduced to form alcohols.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiochromenone core can participate in redox reactions or form hydrogen bonds with biological molecules. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine itself or its substituted derivatives.

    Thiochromenone Derivatives: Compounds with similar thiochromenone cores but different substituents.

Uniqueness

3-(3-methylpiperidin-1-yl)-4H-thiochromen-4-one is unique due to the combination of the piperidine ring and the thiochromenone core. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, while the thiochromenone core can provide redox activity.

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-11-5-4-8-16(9-11)13-10-18-14-7-3-2-6-12(14)15(13)17/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIYLRHIZIGSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CSC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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